1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one
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Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one is a compound that features a piperidin-4-one core structure with a diazenyl group attached to a 4-chlorophenyl ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one typically involves the reaction of 4-chloronitrobenzene with piperidine under specific conditions. The process may include steps such as reduction, diazotization, and coupling reactions . For example, the reduction of 4-chloronitrobenzene to 4-chloroaniline, followed by diazotization to form the diazonium salt, and subsequent coupling with piperidin-4-one can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidin-4-one core.
Reduction: Amines derived from the reduction of the diazenyl group.
Substitution: Substituted piperidin-4-one derivatives.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one involves its interaction with specific molecular targets. The diazenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidin-4-one core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(4-Ethoxyphenyl)diazenyl]piperidin-4-one
- 1-[(E)-(4-Fluorophenyl)diazenyl]piperidin-4-one
- 1-[(E)-(4-Bromophenyl)diazenyl]piperidin-4-one
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
62499-18-7 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]piperidin-4-one |
InChI |
InChI=1S/C11H12ClN3O/c12-9-1-3-10(4-2-9)13-14-15-7-5-11(16)6-8-15/h1-4H,5-8H2 |
InChI Key |
AYALACVTHAQTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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